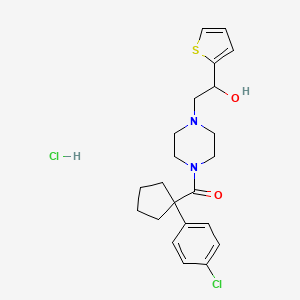
(1-(4-Chlorophenyl)cyclopentyl)(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1-(4-Chlorophenyl)cyclopentyl)(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C22H28Cl2N2O2S and its molecular weight is 455.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (1-(4-Chlorophenyl)cyclopentyl)(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone hydrochloride , identified by its CAS number 1351613-21-2 , is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to explore the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The molecular formula of the compound is C22H28ClN2O2S, with a molecular weight of 455.4 g/mol . Its structural components include a chlorophenyl group, a cyclopentyl moiety, and a piperazine ring substituted with a thiophene-derived hydroxyethyl group. The unique combination of these functional groups is believed to contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1351613-21-2 |
| Molecular Formula | C22H28ClN2O2S |
| Molecular Weight | 455.4 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
Enzyme Inhibition
The compound's piperazine moiety is often associated with enzyme inhibition capabilities. Studies have demonstrated that related compounds can act as effective inhibitors of acetylcholinesterase, urease, and other enzymes . Such inhibition may play a role in therapeutic applications targeting neurodegenerative diseases or metabolic disorders.
Anticancer Properties
Compounds featuring similar thiophene and piperazine structures have been investigated for their anticancer properties. For example, certain derivatives have displayed cytotoxic effects against cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . Although direct studies on this specific compound are sparse, the presence of functional groups known for anticancer activity suggests potential applications in oncology.
Case Studies
- In Silico Studies : Computational docking studies have been conducted on structurally similar compounds to predict their binding affinities to various biological targets, including protein receptors involved in cancer progression . These studies provide insights into how the compound might interact at the molecular level.
- In Vivo Studies : Animal models have been used to assess the pharmacokinetics and therapeutic effects of related compounds. For instance, one study demonstrated that a similar piperazine derivative improved survival rates in tumor-bearing mice when administered at specific dosages .
Properties
IUPAC Name |
[1-(4-chlorophenyl)cyclopentyl]-[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN2O2S.ClH/c23-18-7-5-17(6-8-18)22(9-1-2-10-22)21(27)25-13-11-24(12-14-25)16-19(26)20-4-3-15-28-20;/h3-8,15,19,26H,1-2,9-14,16H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOYCAYBUUVBNJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3CCN(CC3)CC(C4=CC=CS4)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














